molecular formula C14H11N3O B5436126 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5436126
M. Wt: 237.26 g/mol
InChI Key: CRTXHVXRSFHBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring connected to a 1,2,4-oxadiazole moiety substituted at position 5 with an ortho-methylphenyl group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for esters or amides .

Properties

IUPAC Name

5-(2-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-5-2-3-7-12(10)14-16-13(17-18-14)11-6-4-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTXHVXRSFHBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound characterized by its unique oxadiazole ring structure, which has been associated with a diverse array of biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H11N3O
  • Molecular Weight : 237.26 g/mol
  • CAS Number : [not provided]

Biological Activities

The biological activities of 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine are primarily derived from the presence of the oxadiazole moiety, which has been linked to various pharmacological effects. The following sections detail specific activities observed in studies.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been reported to inhibit the growth of various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells.

Cell Line IC50 (µM)
HT-29 (Colon Cancer)2.76
MCF-7 (Breast Cancer)9.27
HeLa (Cervical Cancer)5.00

These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity, making it a viable candidate for further drug development .

Antimicrobial Activity

The antimicrobial properties of 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine have also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results highlight the potential use of this compound in treating bacterial infections and warrant further exploration into its mechanism of action .

Anti-inflammatory and Analgesic Effects

Compounds derived from oxadiazoles have shown promise in reducing inflammation and pain. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Research indicates that derivatives similar to 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can significantly reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value of 1.143 µM, indicating its potential as a targeted therapy .
  • Antimicrobial Efficacy Study : Another investigation focused on the antibacterial activity of several oxadiazole derivatives. The study found that compounds similar to 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine showed promising results against resistant strains of bacteria, suggesting their role in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit bacterial growth effectively. A study demonstrated that 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibited activity against various strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties
Another significant application is in cancer therapy. Compounds similar to 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been investigated for their ability to induce apoptosis in cancer cells. For example, a related study highlighted that oxadiazole derivatives could inhibit tumor cell proliferation by targeting specific signaling pathways . This positions the compound as a candidate for further research in anticancer drug development.

Material Science

Fluorescent Materials
The unique structure of 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine allows it to be utilized in the synthesis of fluorescent materials. These materials are crucial in various applications such as bioimaging and sensing technologies. The compound's fluorescence properties can be tailored by modifying the substituents on the oxadiazole ring .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of oxadiazole derivativesShowed significant inhibition of bacterial growth
Cancer Cell Proliferation StudyExamined apoptosis inductionDemonstrated reduced proliferation in cancer cell lines
Fluorescence Properties ResearchAnalyzed photophysical propertiesConfirmed suitability for bioimaging applications

Synthesis and Derivatives

The synthesis of 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods involving the reaction of pyridine derivatives with oxadiazole precursors. The ability to modify the substituents on both the pyridine and oxadiazole rings allows for the exploration of a wide range of biological activities and material properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents and their positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole (Position 5) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Methylphenyl C₁₅H₁₃N₃O 255.29 g/mol Potential scaffold for CNS-targeted drugs
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl C₁₅H₁₃N₃O₂ 267.28 g/mol Enhanced electron density; improved solubility via ethoxy group
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl C₁₅H₁₃N₃O 255.29 g/mol Para-methyl group reduces steric hindrance
3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine 3-Chloropropyl C₁₀H₁₀ClN₃O 223.66 g/mol Alkyl chain introduces flexibility; halogen aids in binding
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2,4-Dichlorophenyl C₁₃H₇Cl₂N₃O 296.12 g/mol Electron-withdrawing Cl groups enhance stability
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Chloro-5-nitrophenyl C₁₃H₈ClN₄O₃ 318.68 g/mol Nitro group improves electrophilicity for covalent binding

Key Comparison Points

Substituent Position and Electronic Effects
  • Ortho vs. Para-substituted derivatives may exhibit better binding to flat enzymatic pockets.
  • Electron-Donating vs. Withdrawing Groups : Ethoxy (in 4-[5-(2-ethoxyphenyl)-...pyridine ) increases electron density, enhancing solubility, while chloro and nitro groups (e.g., ) improve metabolic stability and target affinity through hydrophobic or electrostatic interactions.

Challenges and Opportunities

  • Solubility : Pyridine-containing analogs (e.g., ) improve aqueous solubility compared to purely aromatic systems, but hydrophobic substituents (e.g., methyl or chloro) may necessitate formulation adjustments.
  • Selectivity: Minor structural changes significantly alter bioactivity. For instance, replacing methyl with cyclopropyl (as in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine ) could modulate binding pocket interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how are intermediates characterized?

  • Answer : The synthesis typically involves cyclization of precursors such as amidoximes or hydrazides with carboxylic acid derivatives. For example, 1,2,4-oxadiazole rings are formed via dehydrative coupling under reflux using solvents like ethanol or DMF. Key intermediates (e.g., hydrazine derivatives) are monitored using thin-layer chromatography (TLC) and characterized via 1^1H/13^13C NMR spectroscopy to confirm regioselectivity and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy resolves structural ambiguities, particularly the 1,2,4-oxadiazole ring substitution pattern. Mass spectrometry (MS) validates molecular weight, and Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like C=N and C-O .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

  • Answer : Critical parameters include temperature control (e.g., reflux vs. room temperature), solvent polarity (DMF for high dielectric constant), and pH adjustment. For example, sodium hydroxide or potassium carbonate facilitates deprotonation in cyclization steps. Yield optimization often requires iterative adjustments, guided by Design of Experiments (DoE) methodologies .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Answer : The 1,2,4-oxadiazole moiety acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Pyridine and aryl substituents facilitate π-π stacking or hydrogen bonding with enzyme active sites. For instance, in receptor-binding assays, the 2-methylphenyl group enhances hydrophobic interactions, as observed in analogous compounds targeting kinases or proteases .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer : Systematic substitution at the pyridine or oxadiazole rings is evaluated for steric/electronic effects. For example:

  • Electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl ring increase electrophilicity, enhancing covalent binding.
  • Methyl or methoxy groups modulate lipophilicity, impacting membrane permeability.
    Parallel screening against off-target enzymes (e.g., CYP450 isoforms) using fluorescence polarization assays minimizes toxicity .

Q. What strategies resolve contradictory data in biological activity reports (e.g., IC50_{50} variability)?

  • Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line heterogeneity. To address this:

  • Standardize protocols : Use validated cell lines (e.g., NCI-60 panel) and control for redox interference (common with oxadiazoles).
  • Validate via orthogonal assays : Surface plasmon resonance (SPR) confirms binding affinity, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. Pharmacophore models align the compound’s features (e.g., hydrogen bond acceptors at oxadiazole N-O) with target active sites. Machine learning models (e.g., random forests) trained on ChEMBL data predict off-target effects .

Methodological Notes

  • Synthetic Reproducibility : Always report solvent batch numbers (e.g., DMF purity ≥99.9%) to avoid side reactions from amine contaminants .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability assays (MTT or resazurin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.